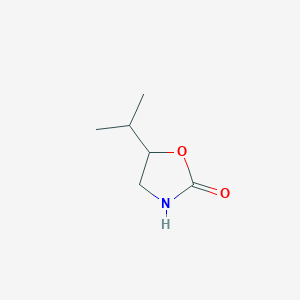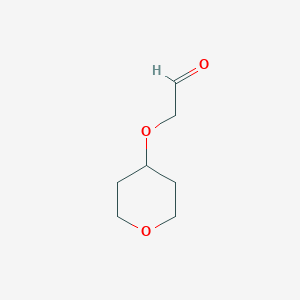
N-cyclopentylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentylmethanesulfonamide (NCMS) is a versatile organic compound that is widely used in scientific research and laboratory experiments. NCMS has a wide range of applications in a variety of fields, including organic synthesis, catalysis, and drug discovery. NCMS is a highly reactive compound, and its properties make it an ideal candidate for a variety of research applications. In
Aplicaciones Científicas De Investigación
N-cyclopentylmethanesulfonamide has a wide range of applications in scientific research, including organic synthesis, catalysis, and drug discovery. N-cyclopentylmethanesulfonamide is a highly reactive compound, and its reactivity makes it an ideal candidate for a variety of research applications. N-cyclopentylmethanesulfonamide has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. N-cyclopentylmethanesulfonamide has also been used as a catalyst in the synthesis of a variety of organic compounds. Additionally, N-cyclopentylmethanesulfonamide has been used in the discovery of new drugs, as well as in the development of new drug delivery systems.
Mecanismo De Acción
The mechanism of action of N-cyclopentylmethanesulfonamide is not yet fully understood, but it is believed to involve the formation of a sulfonamide intermediate, which is then further reacted to form the desired product. N-cyclopentylmethanesulfonamide is believed to react with a variety of molecules, including amines, alcohols, and carboxylic acids. The reaction is believed to involve the addition of the N-cyclopentylmethanesulfonamide to the substrate molecule, followed by a nucleophilic attack on the sulfonamide intermediate.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopentylmethanesulfonamide have not yet been fully studied, but it is believed to have a variety of potential effects. N-cyclopentylmethanesulfonamide has been shown to have antifungal activity, and it has been suggested that N-cyclopentylmethanesulfonamide may have potential applications in the treatment of fungal infections. Additionally, N-cyclopentylmethanesulfonamide has been shown to have anti-inflammatory activity, and it has been suggested that N-cyclopentylmethanesulfonamide may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentylmethanesulfonamide has a number of advantages for use in laboratory experiments. N-cyclopentylmethanesulfonamide is a highly reactive compound, and its reactivity makes it an ideal candidate for a variety of research applications. Additionally, N-cyclopentylmethanesulfonamide is relatively inexpensive and easy to obtain, making it a cost-effective choice for laboratory experiments. However, N-cyclopentylmethanesulfonamide is also highly toxic, and care must be taken when working with the compound. Additionally, N-cyclopentylmethanesulfonamide is highly volatile, and it can easily be lost during the course of an experiment.
Direcciones Futuras
The potential applications of N-cyclopentylmethanesulfonamide are vast, and there are a number of potential future directions that could be explored. One potential future direction is the development of new drug delivery systems using N-cyclopentylmethanesulfonamide. Additionally, N-cyclopentylmethanesulfonamide could be explored as a potential treatment for fungal infections and inflammatory diseases. Additionally, N-cyclopentylmethanesulfonamide could be explored as a potential catalyst for the synthesis of a variety of organic compounds. Finally, N-cyclopentylmethanesulfonamide could be explored as a potential tool for the discovery of new drugs.
Métodos De Síntesis
N-cyclopentylmethanesulfonamide can be synthesized from a variety of starting materials, including cyclopentanone, sulfuric acid, and sodium hydroxide. The reaction is typically carried out in a two-step process, beginning with the formation of cyclopentylmethylsulfonamide (CMS) from cyclopentanone and sulfuric acid. The CMS is then reacted with sodium hydroxide to form N-cyclopentylmethanesulfonamide. The reaction is typically carried out in aqueous solution at room temperature, and the yield of the reaction is typically high.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of N-cyclopentylmethanesulfonamide can be achieved through the reaction of cyclopentylamine with methanesulfonyl chloride.", "Starting Materials": [ "Cyclopentylamine", "Methanesulfonyl chloride", "Anhydrous diethyl ether", "Sodium bicarbonate", "Anhydrous magnesium sulfate" ], "Reaction": [ "To a solution of cyclopentylamine (1.0 eq) in anhydrous diethyl ether, add dropwise a solution of methanesulfonyl chloride (1.1 eq) in anhydrous diethyl ether at 0°C under stirring.", "After the addition is complete, stir the reaction mixture at 0°C for 1 hour.", "Add a saturated solution of sodium bicarbonate to the reaction mixture slowly until the pH reaches 8-9.", "Extract the product with diethyl ether (3 x 50 mL).", "Dry the organic layer over anhydrous magnesium sulfate and filter.", "Concentrate the filtrate under reduced pressure to obtain N-cyclopentylmethanesulfonamide as a white solid." ] } | |
Número CAS |
69200-54-0 |
Nombre del producto |
N-cyclopentylmethanesulfonamide |
Fórmula molecular |
C6H13NO2S |
Peso molecular |
163.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




